molecular formula C6H2BrFN2 B2865389 6-Bromo-2-fluoropyridine-3-carbonitrile CAS No. 1802889-85-5

6-Bromo-2-fluoropyridine-3-carbonitrile

Cat. No.: B2865389
CAS No.: 1802889-85-5
M. Wt: 200.998
InChI Key: CETYGZBCCHBOAJ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoropyridine-3-carbonitrile is a halogenated pyridine derivative characterized by the presence of bromine and fluorine atoms on the pyridine ring, along with a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-fluoropyridine-3-carbonitrile typically involves halogenation reactions starting from pyridine derivatives. One common method is the direct halogenation of 2-fluoropyridine-3-carbonitrile using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoropyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

6-Bromo-2-fluoropyridine-3-carbonitrile has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-2-fluoropyridine-3-carbonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

6-Bromo-2-fluoropyridine-3-carbonitrile is similar to other halogenated pyridines, such as 6-bromo-3-fluoropyridine-2-carbonitrile and 2-fluoropyridine-3-carbonitrile. its unique combination of bromine and fluorine atoms on the pyridine ring gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

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Properties

IUPAC Name

6-bromo-2-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETYGZBCCHBOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802889-85-5
Record name 6-bromo-2-fluoropyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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